1-(3-Isopropoxyphenyl)ethanamine
Description
Contextual Significance within Organic Chemistry
In organic chemistry, the significance of a compound is often determined by its utility as a building block for more complex molecules. 1-(3-Isopropoxyphenyl)ethanamine serves as an intermediate in organic synthesis. smolecule.combldpharm.com The phenethylamine (B48288) scaffold, which forms the core of this molecule, is a privileged structure in medicinal chemistry, appearing in numerous natural and synthetic bioactive compounds. mdpi.comwikipedia.orgbeilstein-journals.org The presence of the isopropoxy group on the phenyl ring can influence the compound's physical and chemical properties, such as its solubility and how it interacts with other molecules.
The phenoxy group itself is considered a crucial component in many drug scaffolds due to its ability to engage in hydrophobic interactions, which can be vital for high-affinity binding to biological targets. nih.gov The strategic placement of substituents on the phenethylamine framework allows chemists to fine-tune the electronic and steric properties of the molecule, which is a fundamental concept in the design of new chemical entities. nih.govacs.org
Overview of Related Phenoxyphenyl Ethanamine Derivatives
The properties and potential applications of this compound can be inferred by examining its structural isomers and other related phenoxyphenyl ethanamine derivatives. The position of the isopropoxy group on the phenyl ring, for instance, can lead to different biological activities.
A notable related compound is the isomeric 2-(4-isopropoxyphenyl)ethanamine. smolecule.com This compound and its analogs are used in biochemical research to study protein interactions and cellular signaling pathways. smolecule.com The synthesis of such compounds often involves the etherification of a hydroxyphenyl precursor followed by the introduction of the ethylamine (B1201723) moiety through methods like reductive amination. smolecule.com
The broader class of substituted phenethylamines has been the subject of extensive research, particularly in neuroscience. nih.govresearchgate.net These compounds can interact with various neurotransmitter systems, including serotonin (B10506) and dopamine (B1211576) pathways. tilburguniversity.edu The nature and position of the substituents on the phenyl ring are critical in determining their pharmacological profiles, which can range from stimulant to psychedelic effects. nih.gov
Table 1: Comparison of Related Phenylethylamine Derivatives
| Compound Name | Structural Characteristics | Known Research Significance |
| 2-(3-Isopropoxyphenyl)ethylamine | Isomer of the title compound with the isopropoxy group at the meta position. | Investigated for its potential role in modulating receptor activities and has been studied for antimicrobial effects. |
| 2-(4-Isopropoxyphenyl)ethanamine | Isomer with the isopropoxy group at the para position. | Used as a biochemical tool for studying protein interactions and as a potential lead for drug development. smolecule.com |
| 1-(3-Methoxyphenyl)ethanamine | Contains a methoxy (B1213986) group instead of an isopropoxy group. | Noted for having neuropharmacological effects. |
| 2-(4-Hydroxyphenyl)ethylamine (Tyramine) | Features a hydroxyl group at the para position. | A naturally occurring monoamine that acts as a precursor in the synthesis of neurotransmitters. |
Scope and Research Objectives for the Compound Class
The research objectives for the phenoxyphenyl ethanamine class of compounds are multifaceted. A primary goal is the development of novel synthetic methodologies that allow for the efficient and selective preparation of these molecules. mdpi.com This includes the exploration of various catalytic systems and reaction conditions to achieve high yields and purity.
In the context of medicinal chemistry, a significant objective is the exploration of the structure-activity relationships (SAR) of these derivatives. mdpi.com By systematically modifying the substituents on the phenyl ring and the ethanamine side chain, researchers aim to identify compounds with specific biological activities. This can lead to the discovery of new therapeutic agents for a range of conditions, including neurological disorders. smolecule.commdpi.com Furthermore, these compounds serve as valuable molecular probes to investigate the function of biological targets such as receptors and enzymes. smolecule.comnih.gov The ultimate aim is to translate these fundamental research findings into the development of new chemical entities with practical applications. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
1-(3-propan-2-yloxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8(2)13-11-6-4-5-10(7-11)9(3)12/h4-9H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWTVQKMPIPXGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Transformation Studies of 1 3 Isopropoxyphenyl Ethanamine
Fundamental Amine Reactions
As a primary amine, 1-(3-Isopropoxyphenyl)ethanamine exhibits characteristic reactions involving the nitrogen atom's lone pair of electrons. These reactions are central to its use as a building block in the synthesis of more complex molecules.
Protonation and Salt Formation
The basic nature of the amine group in this compound allows it to readily accept a proton (H⁺) from an acid to form an ammonium (B1175870) salt. For instance, reaction with hydrochloric acid (HCl) results in the formation of 1-(3-isopropoxyphenyl)ethanaminium chloride. This reaction is a simple acid-base neutralization. acs.org The resulting salt often exhibits increased water solubility compared to the free base.
Acylation Reactions to Form Amides
Acylation is a key transformation of this compound, leading to the formation of amides. This reaction involves the nucleophilic attack of the amine's nitrogen on the carbonyl carbon of an acylating agent. Common acylating agents include acyl chlorides and acid anhydrides. chemguide.co.ukstudymind.co.uk For example, the reaction with acetyl chloride would yield N-(1-(3-isopropoxyphenyl)ethyl)acetamide. google.com These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). libretexts.org The formation of amides is a widely used strategy in medicinal chemistry to modify the properties of a parent amine. researchgate.net
Table 1: Examples of Acylation Reactions
| Reactant 1 | Reactant 2 | Product |
| This compound | Acetyl Chloride | N-(1-(3-isopropoxyphenyl)ethyl)acetamide |
| This compound | Benzoyl Chloride | N-(1-(3-isopropoxyphenyl)ethyl)benzamide |
| This compound | Acetic Anhydride | N-(1-(3-isopropoxyphenyl)ethyl)acetamide |
Reactions with Alkyl Halides and Dialkyl Sulfates
The amine group of this compound can undergo N-alkylation when treated with alkyl halides (e.g., methyl iodide) or dialkyl sulfates (e.g., dimethyl sulfate). smolecule.comchemrxiv.orgchemrxiv.org This reaction proceeds via nucleophilic substitution, where the nitrogen atom displaces the halide or sulfate (B86663) leaving group. Depending on the reaction conditions and the stoichiometry of the reactants, this can lead to the formation of secondary amines, tertiary amines, or even quaternary ammonium salts. smolecule.com
Reactions with Carboxylic Acids, Esters, Chlorides, and Anhydrides
This compound reacts with various carboxylic acid derivatives to form amides.
Carboxylic Acids: Direct reaction with a carboxylic acid requires high temperatures (often >100°C) because the initial acid-base reaction forms a stable ammonium carboxylate salt. chemistrysteps.com To achieve amide formation under milder conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often employed. chemistrysteps.com
Esters: The reaction with esters to form amides, known as aminolysis, is generally slower than with acyl chlorides and may require heating. chemistrysteps.com
Acid Chlorides and Anhydrides: As mentioned in section 3.1.2, these are highly reactive acylating agents that readily form amides with this compound. chemguide.co.ukstudymind.co.uklibretexts.org The reactions are often vigorous and may be performed at room temperature or with cooling. studymind.co.uklibretexts.org
Derivatization and Functionalization Strategies
Beyond the fundamental amine reactions, the structure of this compound allows for further modifications, particularly on the phenyl ring.
Introduction of Diverse Functional Groups on the Phenyl Ring
The isopropoxyphenyl group can be modified to introduce a variety of functional groups, thereby creating a library of derivatives with potentially different properties. smolecule.com For instance, electrophilic aromatic substitution reactions could be employed to introduce substituents such as nitro or halogen groups onto the phenyl ring, although the directing effects of the existing isopropoxy and ethylamine (B1201723) (or a protected form) groups would need to be considered. Further transformations of these newly introduced groups can lead to a wide array of analogs.
Formation of Hybrid Molecular Scaffolds Incorporating the Ethanamine Unit
The strategy of molecular hybridization involves combining two or more pharmacophores (structural units responsible for a biological effect) into a single new molecule. nih.gov This approach in drug design aims to create hybrid compounds with potentially enhanced activity, improved selectivity, or a dual mode of action. nih.gov The phenethylamine (B48288) structure is a well-known scaffold found in numerous psychoactive drugs and central nervous system stimulants. wikipedia.org
The this compound molecule is a valuable synthon for creating such hybrid structures. Its primary amine group serves as a reactive handle for covalently linking it to other molecular fragments through the formation of stable bonds such as amides, sulfonamides, or ureas. This allows for the systematic exploration of structure-activity relationships (SAR) by pairing the isopropoxyphenyl-ethanamine moiety with other pharmacologically active cores.
While specific research detailing the use of this compound as the starting material for hybrid scaffolds is not extensively documented in available literature, the isopropoxyphenyl motif is featured in various complex molecules synthesized for biological evaluation. For instance, derivatives containing this group have been incorporated into pyrrole (B145914) and pyrimidine (B1678525) structures to create novel compounds with potential anticancer or other therapeutic properties. nih.goviosrphr.org In these syntheses, a precursor like 3-isopropoxyaniline (B150228) is often used to introduce the desired substituted phenyl ring, which is then elaborated into a more complex hybrid molecule. nih.govnih.gov The ethanamine unit provides a flexible linker and a basic nitrogen atom, which can be crucial for interacting with biological targets.
| Hybrid Scaffold Type | Linking Functional Group | Potential Partner Pharmacophore | Resulting Hybrid Structure Feature |
|---|---|---|---|
| Amide-linked | Amide (-NH-C=O) | Carboxylic acid-containing heterocycles (e.g., Pyrrole, Pyrimidine) | Combines the phenethylamine backbone with a heterocyclic core. |
| Urea-linked | Urea (B33335) (-NH-C(O)-NH-) | Isocyanate-functionalized molecules | Creates a urea bridge, often used to mimic hydrogen bonding patterns in biological systems. |
| Sulfonamide-linked | Sulfonamide (-NH-SO2-) | Sulfonyl chlorides | Introduces a stable, non-basic sulfonamide linkage. |
Reaction with Epoxides
The reaction between an amine and an epoxide is a fundamental transformation in organic chemistry that results in the formation of a β-amino alcohol. The primary amine of this compound acts as a potent nucleophile, attacking one of the electrophilic carbon atoms of the three-membered epoxide ring. This reaction proceeds via a nucleophilic substitution (SN2) mechanism. researchgate.netlibretexts.org
The high degree of ring strain in epoxides makes them much more reactive than typical acyclic ethers. masterorganicchemistry.com Under neutral or basic conditions, the amine's lone pair of electrons attacks the less sterically hindered carbon of the epoxide, leading to the opening of the ring. masterorganicchemistry.comyoutube.com This attack occurs from the backside, resulting in an inversion of stereochemistry at the carbon center being attacked. The immediate product is an alkoxide, which is then protonated in a subsequent workup step (e.g., with water or a mild acid) to yield the final neutral amino alcohol product. masterorganicchemistry.com
For example, the reaction of this compound with propylene (B89431) oxide would be expected to yield primarily N-(2-hydroxypropyl)-1-(3-isopropoxyphenyl)ethanamine. The reaction is regioselective, with the nitrogen atom bonding to the terminal carbon (C1) of the propylene oxide.
| Parameter | Description |
|---|---|
| Reactants | This compound (Nucleophile) + Epoxide (e.g., Ethylene Oxide, Propylene Oxide) (Electrophile) |
| Mechanism | Bimolecular Nucleophilic Substitution (SN2). researchgate.net |
| Key Steps | 1. Nucleophilic attack by the amine on an epoxide carbon. 2. Cleavage of the C-O bond and ring-opening. 3. Protonation of the resulting alkoxide. masterorganicchemistry.com |
| Regioselectivity (Basic/Neutral) | Attack occurs at the less substituted carbon of the epoxide. libretexts.org |
| Stereochemistry | Inversion of configuration at the site of nucleophilic attack. |
| Product Class | β-Amino alcohol |
Oxidation Pathways of the Ethanamine Moiety
The this compound molecule is susceptible to oxidation at several positions, primarily involving the ethanamine portion of the structure. These transformations can be achieved using chemical reagents or can occur through metabolic processes in biological systems.
The primary amine group can undergo oxidation to form the corresponding imine. This transformation can be a key step in the metabolic breakdown of phenethylamine compounds, often catalyzed by enzymes such as monoamine oxidase (MAO). The resulting imine is generally unstable and can be hydrolyzed to yield a ketone, in this case, 1-(3-isopropoxyphenyl)ethanone (B1276945), and ammonia (B1221849).
Another potential site of oxidation is the benzylic carbon—the carbon atom attached to both the phenyl ring and the amino group. The C-H bond at this position is activated and can be oxidized. This pathway, known as benzylic oxidation, could initially form a carbinolamine intermediate, which is typically unstable and would readily eliminate ammonia to give the same ketone, 1-(3-isopropoxyphenyl)ethanone.
Furthermore, metabolic studies on structurally related phenethylamines have shown that O-dealkylation of alkoxy groups on the phenyl ring is a common pathway. researchgate.net For this compound, this would involve the oxidative removal of the isopropyl group to yield the corresponding phenol, 3-(1-aminoethyl)phenol.
| Oxidation Pathway | Reactive Site | Potential Reagents/Conditions | Product(s) |
|---|---|---|---|
| Amine Oxidation | Nitrogen atom of the amino group | Oxidizing agents (e.g., KMnO4, peroxides), Monoamine Oxidase (MAO) | 1-(3-Isopropoxyphenyl)ethanimine |
| Hydrolysis of Imine | Imine carbon | Aqueous conditions | 1-(3-Isopropoxyphenyl)ethanone |
| Benzylic Oxidation | Benzylic C-H bond | Strong oxidizing agents, Cytochrome P450 enzymes | 1-(3-Isopropoxyphenyl)ethanone |
| Oxidative Dealkylation | Isopropoxy group | Cytochrome P450 enzymes (e.g., CYP2D6, CYP1A2) researchgate.net | 3-(1-Aminoethyl)phenol |
Stereochemical Aspects and Chiral Separations of 1 3 Isopropoxyphenyl Ethanamine
Asymmetric Synthesis of Enantiomerically Enriched 1-(3-Isopropoxyphenyl)ethanamine
The preparation of single-enantiomer chiral amines is a cornerstone of modern organic synthesis, driven by the demand for enantiopure pharmaceuticals and fine chemicals. rsc.org Several strategies have been developed for the asymmetric synthesis of this compound, aiming to control the stereochemical outcome of the reaction and produce the desired enantiomer in high yield and enantiomeric excess.
Asymmetric transfer hydrogenation (ATH) of ketimines represents a powerful and practical method for the synthesis of chiral amines. le.ac.uk This approach avoids the use of high-pressure hydrogen gas, instead employing a hydrogen donor, such as formic acid or isopropanol, in the presence of a chiral catalyst. le.ac.ukkanto.co.jp The reaction typically involves the in situ formation of the ketimine from the corresponding ketone, 1-(3-isopropoxyphenyl)ethanone (B1276945), and an amine source, followed by its reduction.
Chiral phosphoric acids have emerged as effective catalysts for the enantioselective transfer hydrogenation of a variety of ketimines. nih.gov These Brønsted acid catalysts can activate the ketimine and, through a network of hydrogen bonds, guide the approach of the hydride source to one face of the C=N double bond, thereby inducing asymmetry in the product. frontiersin.org The use of 2-aryl indolines as recyclable hydrogen donors in combination with chiral phosphoric acid catalysts has been shown to afford chiral amines in good yields and with excellent enantioselectivities. nih.gov
The development of novel and efficient chiral catalysts is central to the advancement of asymmetric synthesis. For the asymmetric hydrogenation and transfer hydrogenation of ketimines, complexes of noble metals, particularly ruthenium, have been extensively investigated and have demonstrated high levels of activity and enantioselectivity. kanto.co.jp Chiral Ru(II) complexes bearing N-tosylated diamine ligands, for instance, are highly effective for the asymmetric reduction of ketones and imines. kanto.co.jp These catalysts can be fine-tuned by modifying the arene ligand, the diamine ligand, or the sulfonyl group to optimize performance for specific substrates. kanto.co.jp
In addition to metal-based catalysts, chiral phosphoric acids (CPAs) have gained prominence as a versatile class of organocatalysts for asymmetric transformations. frontiersin.org CPAs act as bifunctional catalysts, utilizing both Brønsted acidity and basicity to organize the transition state through hydrogen bonding. This dual activation mode is highly effective in promoting the enantioselective addition of nucleophiles to imines. frontiersin.org
Recently, earth-abundant metal catalysts, such as those based on manganese, have been explored as more sustainable alternatives to noble metal catalysts. researchgate.net Chiral manganese complexes have shown promise in the asymmetric hydrogenation of ketimines, even for substrates with minimally different alkyl groups, by creating a confined chiral environment that allows for effective stereochemical discrimination. researchgate.net
The use of a chiral auxiliary is a well-established strategy for asymmetric synthesis. The N-tert-butylsulfinyl group, developed by Ellman, is a highly effective chiral auxiliary for the synthesis of chiral amines. cas.cn Condensation of a ketone with enantiopure N-tert-butylsulfinamide yields an N-tert-butylsulfinyl ketimine. The sulfinyl group then directs the stereoselective addition of a nucleophile or a reducing agent to the imine C=N bond. cas.cnnih.govosi.lv
The diastereoselective reduction of N-tert-butylsulfinyl ketimines derived from 1-(3-isopropoxyphenyl)ethanone can be achieved using various reducing agents. The stereochemical outcome of the reduction is often predictable, with the sulfinyl group effectively shielding one face of the imine. nih.govosi.lv The high diastereoselectivity observed in these reactions is attributed to the formation of a rigid, chelated transition state. After the reduction, the tert-butylsulfinyl auxiliary can be readily cleaved under acidic conditions to afford the free chiral amine. cas.cn This methodology has been successfully applied to the synthesis of a wide range of structurally diverse chiral amines, including those with fluorine-containing substituents. cas.cnnih.govnuph.edu.ua
Analytical Enantioseparation Techniques
The separation and analysis of enantiomers are crucial for determining the enantiomeric purity of a chiral compound and for isolating individual enantiomers for further study. csfarmacie.cz High-performance liquid chromatography (HPLC) is the most widely used technique for enantioseparation due to its high efficiency and broad applicability. nih.govresearchgate.net
Chiral HPLC relies on the use of a chiral environment to differentiate between enantiomers. This is most commonly achieved by using a chiral stationary phase (CSP), which creates transient diastereomeric complexes with the enantiomers of the analyte, leading to different retention times. csfarmacie.czresearchgate.net The development of new and improved CSPs is a continuous area of research. nih.gov
The choice of mobile phase is also critical for achieving successful enantioseparation. In normal-phase HPLC, a nonpolar solvent like hexane (B92381) is typically used with a polar modifier such as an alcohol. csfarmacie.cz In reversed-phase HPLC, a polar mobile phase, usually a mixture of water and acetonitrile (B52724) or methanol (B129727), is employed. csfarmacie.cz The addition of small amounts of additives, such as acids or bases, can significantly improve peak shape and resolution. researchgate.net
A wide variety of chiral stationary phases are commercially available, each with its own specific selectivity for different classes of compounds. semanticscholar.orgymc.co.jp For the separation of chiral amines like this compound, several types of CSPs have proven effective.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most versatile and widely used. ymc.co.jp These CSPs, often coated or immobilized on a silica (B1680970) support, can separate a broad range of chiral compounds through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation. ymc.co.jp Immobilized polysaccharide-based CSPs offer the advantage of being compatible with a wider range of solvents. ymc.co.jp
Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin and vancomycin, are another important class of CSPs. nih.govresearchgate.net They possess complex three-dimensional structures with multiple stereogenic centers and functional groups, allowing for a variety of chiral recognition mechanisms. nih.gov These CSPs can be operated in normal-phase, reversed-phase, and polar organic modes, providing flexibility in method development. csfarmacie.cz
Pirkle-type CSPs, which are based on a chiral molecule covalently bonded to a silica support, are also used for the separation of enantiomers. semanticscholar.org These CSPs often rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition. csfarmacie.cz
The selection of the appropriate CSP and mobile phase conditions is crucial for achieving baseline separation of the enantiomers of this compound. Screening a variety of CSPs and mobile phases is often necessary to identify the optimal conditions for a given separation.
Chiral High-Performance Liquid Chromatography (HPLC) Methodologies
Chiral Mobile-Phase Additives (CMPA)
The use of chiral mobile-phase additives (CMPAs) in high-performance liquid chromatography (HPLC) is a valuable technique for the direct enantioseparation of chiral compounds. nih.govspringernature.com In this method, a chiral selector is dissolved in the mobile phase, which is then used with an achiral stationary phase. nih.govspringernature.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the CMPA. nih.govspringernature.com These complexes exhibit different formation constants and/or partitioning behavior between the stationary and mobile phases, leading to their separation. nih.gov
Commonly used CMPAs include chiral ligand exchangers, macrocyclic antibiotics, and cyclodextrins. nih.gov For the separation of amine-containing compounds like this compound, chiral acids can be effective CMPAs. The choice of the specific CMPA and the optimization of mobile phase conditions, such as pH and additive concentration, are critical for achieving successful enantioseparation. While this method offers flexibility, the cost of some CMPAs and potential for complex chromatograms can be a consideration. mdpi.com
Precolumn Derivatization with Chiral Derivatization Reagents (CDR)
Precolumn derivatization with a chiral derivatization reagent (CDR) is an indirect method for separating enantiomers. mdpi.com In this approach, the enantiomeric mixture is reacted with a chiral reagent to form a pair of diastereomers. These diastereomers possess different physicochemical properties and can be separated on a standard achiral HPLC column. mdpi.com
A variety of CDRs are available for derivatizing primary and secondary amines. Reagents such as Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), also known as Marfey's reagent, and 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) are commonly used for the derivatization of amino acids and other primary amines. nih.gov The reaction conditions, including solvent, temperature, and reaction time, must be carefully controlled to ensure complete derivatization and avoid racemization. nih.gov This method is advantageous as it allows for the use of conventional and often less expensive achiral stationary phases. mdpi.com
| Parameter | Chiral Mobile-Phase Additives (CMPA) | Precolumn Derivatization with Chiral Derivatization Reagents (CDR) |
| Principle | Forms transient diastereomeric complexes in the mobile phase. nih.govspringernature.com | Forms stable diastereomers before injection. mdpi.com |
| Stationary Phase | Achiral. nih.govspringernature.com | Achiral. mdpi.com |
| Advantages | Direct method, no chemical modification of the analyte. nih.gov | Utilizes conventional HPLC systems, can improve detection. academicjournals.org |
| Disadvantages | CMPA can be expensive, potential for complex chromatograms. mdpi.com | Requires a derivatization step, potential for incomplete reaction or racemization. nih.gov |
| Common Reagents | Cyclodextrins, macrocyclic antibiotics, chiral ligand exchangers. nih.gov | Marfey's reagent (FDAA), GITC, S-NIFE. nih.gov |
This table provides a comparative overview of CMPA and CDR techniques for chiral separations.
Capillary Electrophoresis (CE) for Enantiomer Separation
Capillary electrophoresis (CE) has emerged as a powerful technique for the separation of enantiomers due to its high efficiency, short analysis time, and low sample and reagent consumption. nih.govnih.gov
In CE, chiral selectors are added to the background electrolyte (BGE) to facilitate enantiomeric separation. nih.govmdpi.com Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors in CE for a broad range of chiral compounds, including those with amine functional groups. nih.govnih.gov
CDs are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. nih.gov The separation mechanism is based on the differential inclusion of the enantiomers into the chiral cavity of the CD. nih.gov The stability of the inclusion complexes formed between each enantiomer and the CD differs, leading to different electrophoretic mobilities and, consequently, separation. mdpi.com
Various types of cyclodextrins, such as α-CD, β-CD, and γ-CD, and their neutral or charged derivatives (e.g., hydroxypropyl-β-cyclodextrin, sulfated-β-cyclodextrin) can be used. nih.govmdpi.com The choice of the specific CD and its concentration, along with other parameters like buffer pH, voltage, and temperature, are optimized to achieve the desired separation. nih.govmdpi.com For instance, the addition of neutral cyclodextrins to a buffer containing a charged cyclodextrin (B1172386) has been shown to improve the resolution of many drug enantiomers. nih.gov
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) for Chiral Analysis
Supercritical fluid chromatography (SFC) is a chromatographic technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide. chromatographyonline.com SFC is particularly well-suited for chiral separations, often providing faster analysis times and reduced consumption of organic solvents compared to HPLC. chromatographyonline.com When coupled with mass spectrometry (MS), SFC-MS becomes a highly selective and sensitive tool for chiral analysis. researchgate.netuhk.cz
For the chiral analysis of compounds like this compound, a chiral stationary phase (CSP) is typically used in SFC. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely employed and commercially available. chromatographyonline.comnih.gov The mobile phase in SFC usually consists of supercritical CO2 mixed with a small amount of an organic modifier, such as methanol or ethanol (B145695), and sometimes an additive to improve peak shape and selectivity. chromatographyonline.comchromatographyonline.com
The MS detector provides structural information and allows for sensitive quantification of the separated enantiomers. researchgate.net SFC-MS is a powerful technique for high-throughput chiral analysis in various fields, including pharmaceutical and biological research. uhk.cznih.gov
| Technique | Principle | Chiral Selector | Advantages |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte. nih.govmdpi.com | Cyclodextrins and their derivatives. nih.govnih.gov | High efficiency, short analysis time, low sample consumption. nih.gov |
| Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) | Differential partitioning of enantiomers between a supercritical fluid mobile phase and a chiral stationary phase. chromatographyonline.com | Chiral stationary phases (e.g., polysaccharide-based). chromatographyonline.comnih.gov | Fast analysis, reduced organic solvent use, high sensitivity and selectivity with MS detection. chromatographyonline.comresearchgate.net |
This table summarizes the key features of CE and SFC-MS for chiral analysis.
Chiral Resolution Strategies for Racemic Mixtures
The separation of a racemic mixture into its individual enantiomers on a preparative scale is known as chiral resolution. This is a critical process in the pharmaceutical industry, as often only one enantiomer of a chiral drug possesses the desired therapeutic activity, while the other may be inactive or even cause adverse effects. polito.it
Selective crystallization is a widely used method for chiral resolution. polito.it This technique relies on the principle that when a racemic mixture is allowed to crystallize, under certain conditions, one enantiomer may crystallize preferentially, leaving the other enantiomer enriched in the mother liquor. rug.nl
A common approach is diastereomeric salt formation. In this method, the racemic mixture of an amine, such as this compound, is reacted with a chiral resolving agent, which is typically a chiral acid. polito.it This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. polito.it After separation, the desired enantiomer can be recovered by breaking the salt. The success of this method depends heavily on finding a suitable resolving agent that forms crystalline salts with a significant difference in solubility between the two diastereomers. rug.nl
Advanced Spectroscopic Characterization of 1 3 Isopropoxyphenyl Ethanamine and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. It works by probing the magnetic properties of atomic nuclei, such as hydrogen (¹H) and carbon-13 (¹³C), to reveal their chemical environment within a molecule. docbrown.infosavemyexams.com
Proton Nuclear Magnetic Resonance (¹H NMR) Applications
Proton NMR (¹H NMR) spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. savemyexams.com The chemical shift of a proton is indicative of its electronic environment, while spin-spin coupling patterns reveal information about adjacent, non-equivalent protons. libretexts.org
While specific experimental data for 1-(3-isopropoxyphenyl)ethanamine is not widely published, data from closely related derivatives provide significant insight. For instance, the analysis of N-(3-ethoxyphenyl)-6-hydroxy-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, a derivative where an ethoxy group is in the same position as the isopropoxy group, offers a clear model for the aromatic region. nih.gov
In a typical ¹H NMR spectrum of an isopropoxy-containing derivative, the following signals would be expected:
Isopropoxy Group: A septet for the single proton on the tertiary carbon (-O-CH(CH₃)₂) and a doublet for the six equivalent protons of the two methyl groups.
Ethylamine (B1201723) Moiety: A quartet for the methine proton (-CH(NH₂)CH₃) and a doublet for the methyl protons.
Aromatic Ring: A series of multiplets corresponding to the protons on the phenyl ring.
The detailed ¹H NMR data for the related N-(3-ethoxyphenyl) derivative is presented below, illustrating the type of information obtained from this technique. nih.gov
¹H NMR Data for N-(3-Ethoxyphenyl)-6-hydroxy-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 11.63 | s | - | NH |
| 7.51–7.33 | m | - | 10H, Ph |
| 7.29 | dd | 8.1, 8.1 | 1H, Ar |
| 7.14 | dd | 2.2, 2.2 | 1H, Ar |
| 7.10 | dd | 8.0, 1.9 | 1H, Ar |
| 6.80 | dd | 8.2, 2.3 | 1H, Ar |
| 4.02 | q | 7.0 | 2H, -OCH₂CH₃ |
| 1.30 | t | 6.9 | 3H, -OCH₂CH₃ |
s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications
Carbon-13 NMR provides direct information about the carbon skeleton of a molecule. bhu.ac.in Each unique carbon atom in a molecule typically gives rise to a distinct signal, allowing for the determination of the number of different types of carbon atoms present. bhu.ac.in
As with ¹H NMR, detailed spectral data for this compound is scarce. However, the analysis of its derivatives is well-documented. The ¹³C NMR spectrum of N-(3-ethoxyphenyl)-6-hydroxy-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide provides a template for understanding the carbon environments in these types of structures. nih.gov For the isopropoxy analogue, characteristic signals for the methine and methyl carbons of the isopropoxy group would be expected in addition to the aromatic and other aliphatic carbons.
¹³C NMR Data for N-(3-Ethoxyphenyl)-6-hydroxy-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 178.3 | CS |
| 168.7 | Cq |
| 159.0 | Cq |
| 139.0 | Cq |
| 136.4 | Cq |
| 130.1 | CH |
| 129.1 | CH |
| 129.0 | CH |
| 128.4 | CH |
| 114.0 | CH |
| 112.1 | CH |
| 108.1 | CH |
| 84.0 | Cq |
| 63.3 | CH₂ |
| 14.6 | CH₃ |
Cq = quaternary carbon
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing relatively polar, and often large, molecules without causing significant fragmentation. researchgate.net This allows for the clear determination of the molecular ion, typically as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.
In the analysis of a derivative, 6-Hydroxy-N-(3-isopropoxyphenyl)-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, ESI-MS was used to confirm its molecular weight. The analysis detected the deprotonated molecule, providing strong evidence for the successful synthesis of the compound. nih.gov
ESI-MS Data for a Derivative of this compound
| Compound | Ionization Mode | Observed m/z | Ion |
|---|---|---|---|
| 6-Hydroxy-N-(3-isopropoxyphenyl)-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Negative | 472.4 | [M-H]⁻ |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy. This precision allows for the determination of the exact elemental formula of a compound, as it can distinguish between molecules with the same nominal mass but different atomic compositions. sciex.com
HRMS analysis of the aforementioned derivative provided the exact mass of the protonated molecule [M+H]⁺. The measured mass was found to be in excellent agreement with the calculated mass for its expected elemental formula, confirming the compound's identity with a high degree of confidence. nih.gov
HRMS Data for a Derivative of this compound
| Compound | Ion | Calculated m/z | Found m/z |
|---|---|---|---|
| 6-Hydroxy-N-(3-isopropoxyphenyl)-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | [M+H]⁺ | 474.1488 | 474.1494 |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC/MS)
Ultra-Performance Liquid Chromatography (UPLC) is a high-pressure liquid chromatography technique that offers increased resolution, speed, and sensitivity compared to traditional HPLC. measurlabs.com When coupled with a mass spectrometer (UPLC/MS), it becomes a powerful tool for separating complex mixtures and identifying individual components. nih.gov The retention time (Rt) from the UPLC provides a characteristic value for a compound under specific conditions, while the MS provides its molecular weight. nih.gov
This technique was applied to analyze derivatives of this compound, confirming the purity and identity of the synthesized compounds. The retention time and mass spectrometric data serve as key analytical parameters. nih.gov
UPLC/MS Data for Derivatives
| Compound | Retention Time (Rt) in min | MS (ESI) m/z | Calculated Ion |
|---|---|---|---|
| N-(3-Ethoxyphenyl) derivative | 1.99 | 460.4 [M+H]⁺ | C₂₅H₂₂N₃O₄S |
| N-(3-Isopropoxyphenyl) derivative | 2.10 | 472.4 [M-H]⁻ | C₂₆H₂₂N₃O₄S |
| N-(3-Cyanophenyl) derivative | 1.75 | 441.4 [M+H]⁺ | C₂₄H₁₇N₄O₃S |
| N-(3-Nitrophenyl) derivative | 1.86 | 461.5 [M+H]⁺ | C₂₃H₁₇N₄O₅S |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. nih.gov For the analysis of volatile compounds like this compound, GC-MS provides crucial information on its purity and molecular structure through fragmentation patterns.
In a typical GC-MS analysis, the sample is first vaporized and separated into its components in the gas chromatograph. core.ac.uk These separated components then enter the mass spectrometer, where they are ionized and broken into charged fragments. The mass-to-charge ratio (m/z) of these fragments is measured, generating a unique mass spectrum that acts as a molecular fingerprint. copernicus.org
Detailed Research Findings:
Key fragmentation patterns would likely involve the cleavage of the bond between the ethylamine side chain and the phenyl ring, as well as fragmentation of the isopropoxy group. The identification of these characteristic fragments allows for the unambiguous identification of the compound. The retention time in the gas chromatogram provides an additional parameter for identification when compared against a known standard.
Table 1: Predicted GC-MS Fragmentation Data for this compound
| Fragment Ion | Predicted m/z | Structure of Fragment |
| Molecular Ion [M]+ | 179 | [C₁₁H₁₇NO]+ |
| [M - CH₃]+ | 164 | Loss of a methyl group from the ethylamine side chain |
| [M - C₂H₅N]+ | 134 | Loss of the ethylamine group |
| [C₇H₇O]+ | 107 | Isopropoxybenzyl cation |
| [C₃H₇O]+ | 59 | Isopropoxy cation |
| [C₂H₆N]+ | 44 | Ethylamine cation |
This table is predictive and based on common fragmentation patterns of similar aromatic amines.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. bruker.com IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. bruker.comdtu.dk
Detailed Research Findings:
For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amine group are expected to appear as a broad band in the region of 3500-3300 cm⁻¹. docbrown.info The C-O-C stretching of the isopropoxy group would likely show a strong band around 1250 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C=C stretching vibrations of the benzene (B151609) ring would appear in the 1600-1450 cm⁻¹ region.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. dtu.dk The symmetric stretching of the benzene ring would be a strong feature in the Raman spectrum. The C-H vibrations of the isopropyl group would also be prominent.
Table 2: Characteristic IR and Raman Bands for this compound
| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| Amine (N-H) | Stretching | 3500-3300 (broad) | Weak |
| Amine (N-H) | Bending | 1650-1580 | Moderate |
| Aromatic (C-H) | Stretching | 3100-3000 | Strong |
| Aromatic (C=C) | Stretching | 1600-1450 | Strong |
| Ether (C-O-C) | Asymmetric Stretching | ~1250 | Moderate |
| Alkyl (C-H) | Stretching | 2980-2850 | Strong |
This table is based on typical vibrational frequencies for the respective functional groups. docbrown.info
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a molecule. This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light. In this compound, the benzene ring acts as the primary chromophore.
Detailed Research Findings:
The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) is expected to show absorption maxima characteristic of a substituted benzene ring. Typically, benzene and its derivatives exhibit a strong absorption band (the E2-band) around 200-220 nm and a weaker, more structured band (the B-band) around 250-280 nm. For instance, 1-pyridin-3-yl-ethylamine (B1303624) shows absorption maxima at 204 nm and 258 nm. sielc.com The presence of the isopropoxy and ethylamine substituents on the benzene ring will influence the exact position and intensity of these absorption bands.
Table 3: Expected UV-Vis Absorption Data for this compound
| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |
| π → π* (E2-band) | 200 - 220 | Benzene Ring |
| π → π* (B-band) | 250 - 280 | Benzene Ring |
This table provides an expected range based on the UV-Vis spectra of similar aromatic compounds. sielc.com
Computational Chemistry and Mechanistic Elucidation of Reactions Involving 1 3 Isopropoxyphenyl Ethanamine
Quantum Chemical Studies
No specific studies using ab initio methods, Density Functional Theory (DFT), or semiempirical molecular orbital methods to analyze the electronic structure, molecular orbitals, or other quantum properties of 1-(3-isopropoxyphenyl)ethanamine were found in the available literature.
Reaction Mechanism Investigations
There is no published research detailing the reaction mechanisms of this compound through the application of Transition State Theory (TST) or Variational Transition State Theory (VTST). Similarly, specific analyses of its conformational preferences and the associated energy barriers for reaction pathways are not available.
Computational Insights into Stereochemical Outcomes in Asymmetric Catalysis
The stereochemistry of a molecule is fundamental to its biological and chemical properties. acs.org In asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product, computational chemistry offers powerful tools to elucidate the origins of stereoselectivity. For reactions involving chiral amines like this compound as catalysts or ligands, density functional theory (DFT) calculations are frequently employed to model the reaction pathways.
Computational studies can map the potential energy surfaces of a reaction, identifying the transition states that lead to different stereoisomers. rsc.orgnih.gov The energy difference between these diastereomeric transition states determines the enantiomeric excess of the product. For a catalyst system involving this compound, computational models would analyze how the steric bulk of the isopropoxy group and the ethylamine's chiral center direct the approach of a substrate.
Key factors influencing stereochemical outcomes that can be analyzed computationally include:
Non-covalent Interactions: Stabilizing interactions such as C-H⋯π and π⋯π stacking between the catalyst and the substrate in the transition state can lower the energy of one pathway relative to another. rsc.org The isopropoxyphenyl group of the title compound provides both a phenyl ring for π-interactions and alkyl groups for van der Waals interactions.
Conformational Analysis: The specific conformation of the catalyst-substrate complex at the transition state is crucial. nih.gov Computational methods can identify low-energy conformations and determine which are productive for the desired stereochemical outcome. researchgate.net
Catalyst-Substrate Geometry: The precise arrangement of the reacting molecules, dictated by the chiral catalyst, is modeled to understand how it blocks one face of the substrate from attack while leaving the other accessible.
While specific DFT studies on catalysis using this compound are not extensively documented in the literature, the established methodologies provide a clear framework for how such an analysis would be conducted to predict and rationalize stereoselectivity. rsc.orgnih.gov
Molecular Modeling and Docking Studies
Molecular modeling and docking are indispensable computational techniques used to predict the binding orientation and affinity of a ligand to a target receptor or enzyme. These methods are crucial in drug discovery and materials science. For this compound and its derivatives, docking studies can reveal how the molecule's structural features—the aromatic ring, the isopropoxy group, and the chiral amine—contribute to binding interactions within a protein's active site.
Dynamic Docking Simulations for Ligand-Target Interactions
Standard molecular docking provides a static snapshot of the ligand-target interaction. However, dynamic docking simulations, which incorporate molecular dynamics (MD), offer a more realistic representation by allowing both the ligand and the protein to be flexible. nih.govbiointerfaceresearch.com This approach allows for the observation of conformational changes and the stability of interactions over time. acs.org
In a typical dynamic docking workflow:
Initial Docking: A traditional docking program predicts a set of initial binding poses.
Molecular Dynamics Simulation: The most promising docked complexes are subjected to MD simulations, typically lasting for nanoseconds. acs.orgnih.gov This simulation tracks the movements of all atoms in the system.
Analysis: The trajectory from the MD simulation is analyzed to assess the stability of the binding pose, identify key and persistent interactions (like hydrogen bonds or hydrophobic contacts), and calculate binding free energies. nih.gov
For a derivative of this compound, a computational study involving MD simulations revealed that the isopropoxyphenyl moiety can engage in crucial interactions within a binding site. acs.org Dynamic simulations can track the distances of these interactions over time to confirm their stability.
Table 1: Hypothetical Dynamic Interaction Analysis for this compound
This interactive table illustrates the types of data generated from dynamic docking simulations. The stability of key interactions between the ligand and protein residues is tracked over the simulation time.
| Interaction Type | Ligand Group | Protein Residue (Example) | Average Distance (Å) | Stability (% of Simulation Time) |
| Hydrogen Bond | Amine (-NH2) | ASP 120 (Carbonyl O) | 2.9 | 85% |
| Hydrophobic | Isopropyl Group | LEU 85, VAL 90 | 3.8 | 92% |
| Cation-π | Phenyl Ring | ARG 45 | 4.2 | 65% |
Note: This data is illustrative and based on general principles of molecular interactions.
Solvation Models (Implicit and Explicit) in Computational Analysis
Computational analyses of molecules must account for the effects of the solvent, as solvent interactions can significantly influence molecular conformation, reactivity, and binding affinity. researchgate.netunige.ch Two primary types of solvation models are used: implicit and explicit.
Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules. acs.org A popular example is the Polarizable Continuum Model (PCM). rsc.orgresearchgate.net This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent. It is well-suited for calculating the energies of different conformers in solution and modeling reactions where specific solvent-solute hydrogen bonds are not the dominant factor. researchgate.net
Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the simulation box around the solute. This method is computationally more intensive but is necessary when specific solute-solvent interactions, such as hydrogen bonding, are critical to the system's behavior. researchgate.netunige.ch For a molecule like this compound, the amine group can form hydrogen bonds with protic solvents like water, which would be best captured by an explicit model.
Table 2: Comparison of Implicit and Explicit Solvation Models
This table provides a comparative overview of the two main approaches to modeling solvation in computational chemistry.
| Feature | Implicit Solvation Model | Explicit Solvation Model |
| Solvent Representation | Continuous dielectric medium | Individual solvent molecules |
| Computational Cost | Low to Moderate | High |
| Key Advantage | Speed, good for electrostatics | High accuracy for specific interactions |
| Common Application | Conformational searches, reaction energies | MD simulations, hydrogen bond analysis |
| Example Method | Polarizable Continuum Model (PCM) | TIP3P, SPC/E water models in a simulation box |
The choice between an implicit and explicit model depends on the specific research question and the required level of accuracy versus available computational resources. researchgate.net
Chemical Derivatives and Structure Activity Relationship Investigations
Systematic Modification of the Phenyl Ring Substituents
The substituents on the phenyl ring are critical determinants of the biological activity of 1-(3-isopropoxyphenyl)ethanamine analogs. Research has focused on elucidating the impact of both the electronic nature and the size of these substituents.
The electronic properties of substituents at the meta-position of the phenyl ring significantly modulate the potency of phenethylamine (B48288) derivatives. Replacing the isopropoxy group with other functionalities alters the electron density of the aromatic ring, which in turn affects binding affinity and functional activity at various receptors and transporters.
For instance, in the context of designing inhibitors for enzymes like topoisomerase II, replacing a methoxy (B1213986) group with a slightly larger ethoxy or an even bulkier isopropoxy group at the meta-position has been shown to improve potency. Specifically, an isopropoxy-substituted analog demonstrated a more potent inhibitory concentration (IC₅₀) than the ethoxy version. acs.org Similarly, the introduction of a potent electron-withdrawing group like a nitro (-NO₂) group at the meta-position also resulted in a significant increase in potency. acs.org The activity of such compounds is influenced by the electron-withdrawing nature of the substituent, which can weaken adjacent chemical bonds and facilitate easier interaction with the target protein. researchgate.net
The effects of various meta-substituents have been systematically evaluated in different molecular frameworks. Studies on cumyl radicals, which serve as a model for benzylic systems, have demonstrated that the electronic effects of meta-substituents are additive. nih.gov This principle is valuable for predicting the activity of polysubstituted phenyl derivatives. The introduction of substituents like cyano (-CN), fluoro (-F), and trifluoromethoxy (-OCF₃) has been explored in various phenethylamine series to fine-tune their electronic profile and, consequently, their biological activity. researchgate.net
| Substituent at Meta-Position | Electronic Effect | Impact on Activity (Example Context: TopoII Inhibition) acs.org |
|---|---|---|
| -OCH(CH₃)₂ (Isopropoxy) | Electron-Donating | Improved Potency (IC₅₀ = 9.7 µM) |
| -OCH₂CH₃ (Ethoxy) | Electron-Donating | Moderate Potency (IC₅₀ = 12.4 µM) |
| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Improved Potency (IC₅₀ = 10.2 µM) |
The size and spatial arrangement of substituents on the phenyl ring introduce steric effects that are crucial for biological activity. The bulky isopropoxy group in this compound, for example, can influence how the molecule fits into a binding pocket.
Research on related compounds has shown that the steric bulk of substituents can significantly impact activity. In one study, increasing the bulkiness of an alkyl chain on an oxygen atom at the meta-position, such as progressing from an ethoxy to an isopropoxy group, led to improved potency. acs.orgnih.gov This suggests that for certain biological targets, a larger substituent is well-tolerated and may even form more favorable interactions. However, steric effects can also be detrimental; excessive bulk can hinder a molecule from accessing its binding site, a phenomenon known as steric hindrance. rsc.org The interplay between a substituent's size and its position on the ring is a key factor in SAR studies. utk.edu
Modifications of the Ethanamine Moiety
The ethanamine side chain is a primary site for modification in SAR studies of this compound. Alterations to the nitrogen atom and the stereochemistry of the chiral center have profound effects on the compound's pharmacological profile.
Modification of the primary amine of phenethylamines through N-substitution is a common strategy to alter their properties. Generally, simple N-alkylation with small groups like methyl or ethyl has been observed to significantly decrease activity at certain serotonin (B10506) receptors. nih.gov For example, N-methylation of one psychedelic phenethylamine, 2C-I, reduced its affinity for the 5-HT₂ₐ receptor by over 2,500-fold. wikipedia.org
However, this loss of activity is not universal and depends heavily on the nature of the substituent. It was surprisingly discovered that N-substitution with a larger group, specifically an N-benzyl group, could dramatically improve both binding affinity and functional activity for some phenethylamines. nih.govmdpi.com This highlights that the nitrogen substituent's size, shape, and chemical properties are critical. Various methods exist for the N-alkylation of phenethylamines, including efficient techniques that use alcohols as the alkylating agents in the presence of an iridium catalyst. nih.gov Further modifications, such as converting the primary amine into a secondary or tertiary amine, can be achieved through various synthetic routes, including reductive amination or acylation followed by reduction. google.commdpi.com
This compound contains a chiral center at the carbon atom adjacent to the amino group, meaning it can exist as two distinct enantiomers: (R) and (S). The three-dimensional arrangement of these enantiomers is a critical factor in their interaction with biological targets, which are themselves chiral. nih.gov This phenomenon, known as stereoselectivity, is a well-established principle in pharmacology. researchgate.netnih.gov
The absolute configuration (R or S) of a chiral molecule can be determined using techniques like X-ray crystallography or by comparing its measured vibrational circular dichroism (VCD) spectrum with computationally predicted spectra. nih.govnih.gov For many phenethylamine derivatives, one enantiomer is often significantly more active than the other. mdpi.com For instance, studies on various phenylethylamines have shown that different transporters can preferentially bind and transport one enantiomer over the other. researchgate.netnih.govmdpi.com While some transporters show little preference, others can exhibit a strong preference for either the (R)- or (S)-enantiomer, demonstrating that stereoselectivity is highly specific to the molecule and its biological target. mdpi.com The process of separating these enantiomers, known as chiral resolution, is essential for evaluating the activity of each one individually. mdpi.com
Hybrid Molecular Scaffold Design and Synthesis
To explore new chemical space and develop compounds with novel or enhanced properties, researchers often employ a hybrid molecular scaffold approach. This strategy involves combining the structural features of this compound with other distinct pharmacophores into a single molecule. researchgate.netnih.gov The goal is to create a hybrid that possesses the desirable characteristics of both parent structures. rsc.orgnih.gov
The synthesis of these hybrid molecules typically involves multi-step procedures. mdpi.com For example, a core structure might be synthesized first, followed by the attachment of different fragments. In one approach, a thiazole-based intermediate was used to create a series of chalcone (B49325) hybrid molecules. nih.gov Another strategy involves linking different pharmacophores, such as an s-triazine scaffold with other heterocyclic systems, through nucleophilic substitution reactions. nih.gov The design of these hybrids is often guided by the known biological activities of the constituent parts, aiming to produce new chemical entities with unique and potentially synergistic effects. nih.govresearchgate.net
Role As a Synthetic Intermediate and Non Biological Applications
Precursor in the Synthesis of Complex Organic Molecules
1-(3-Isopropoxyphenyl)ethanamine is a key starting material or intermediate in multi-step synthetic pathways aimed at producing complex organic molecules, particularly those with specific stereochemistry.
α-Chiral primary amines are recognized as crucial and adaptable building blocks for the synthesis of a wide array of amine-containing compounds, including pharmaceuticals and natural products. nih.gov The asymmetric synthesis of these amines is a field of significant interest, with methods like asymmetric reductive amination being a primary approach. mdpi.com ω-Transaminases, for instance, are used in biocatalytic processes to convert carbonyl compounds into chiral amines with high enantioselectivity. mdpi.com
While specific studies detailing the use of this compound as a chiral building block are not extensively documented in the provided results, the principles of asymmetric synthesis for analogous aryl ethylamines are well-established. For example, a patented method for producing enantiomerically enriched aryl ethylamines involves the reaction of a ketone precursor, such as 3-isopropoxyacetophenone, with a chiral amine. This is followed by catalytic hydrogenation and subsequent debenzylation to yield the final chiral amine with high optical purity. The development of chiral routes enabled by the biocatalytic synthesis of key spirocyclic diamine building blocks highlights the importance of such chiral intermediates in medicinal chemistry. nih.gov These chiral amines are fundamental for creating molecules with specific three-dimensional arrangements, which is often critical for their biological activity. nih.govnih.gov
The primary amine functionality of this compound allows it to be a key participant in reactions that form heterocyclic rings, which are core structures in many pharmaceuticals and other functional materials. The formation of carbon-nitrogen bonds is a cornerstone of modern organic chemistry, and methods like the aza-Michael addition are efficient protocols for this purpose, where an amine acts as a Michael donor. mdpi.com
Amines are common reactants in the synthesis of nitrogen-containing heterocycles like pyridines and pyrazoles. ksu.edu.sa For instance, the Hantzsch pyridine (B92270) synthesis involves the condensation of an aldehyde, ammonia (B1221849) (or a primary amine), and two equivalents of a β-ketoester to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. ksu.edu.sa The amine nitrogen becomes incorporated into the final heterocyclic ring. While direct examples using this compound were not found, its structure is suitable for such cyclization reactions. The synthesis of various heterocyclic systems, including benzimidazoles and piperidines, often relies on the reactivity of primary amines. clockss.org Environmentally friendly methods, combining microwave irradiation and heterogeneous catalysis, have also been developed for the synthesis of a wide range of N-containing heterocycles. rsc.org
Applications in Chemical Industry and Organic Synthesis (General Role of Ethanamines)
Ethanamines, as a class of compounds, are of significant industrial importance, serving as intermediates in the production of a diverse range of commercial products. atamanchemicals.com Their utility stems from the reactivity of the amine group, which allows for participation in reactions like acylation, alkylation, and condensation. solubilityofthings.com
Key industrial applications for ethanamines include:
Pharmaceuticals : They are widely used as intermediates in the synthesis of various drugs, including anesthetics, analgesics, and compounds targeting the central nervous system. ontosight.aisafrole.comsolubilityofthings.com
Agrochemicals : Ethanamines are precursors for many herbicides and pesticides, such as atrazine (B1667683) and simazine. safrole.comfuturemarketinsights.comwikipedia.org The growing global demand for food increases the need for these agricultural chemicals. futuremarketinsights.com
Polymers and Rubber : In the polymer industry, they function as polymerization inhibitors or catalysts. atamanchemicals.com They are also used in the manufacture of rubber processing accelerators. atamanchemicals.comfuturemarketinsights.com
Corrosion Inhibitors : Derivatives of ethanamines are effective corrosion inhibitors, particularly in water treatment facilities and the oil and gas industry. atamanchemicals.comsafrole.comfuturemarketinsights.com
Other Applications : Ethanamines are also used in the production of dyes, resins, surfactants, and as selective solvents for purifying oils and fats. atamanchemicals.comontosight.aifuturemarketinsights.com
The versatility and reactivity of ethanamines make them a valuable intermediate in a broad spectrum of organic syntheses and industrial processes. solubilityofthings.comsafrole.com
| Application Sector | Specific Use of Ethanamines | Citations |
| Pharmaceuticals | Intermediates for anesthetics, analgesics | ontosight.ai |
| Synthesis of CNS-targeting drugs | solubilityofthings.com | |
| Agrochemicals | Precursors for herbicides (e.g., atrazine) | safrole.comfuturemarketinsights.comwikipedia.org |
| Production of pesticides | ontosight.ai | |
| Chemical Industry | Corrosion inhibitors | atamanchemicals.comsafrole.comfuturemarketinsights.com |
| Dyes and pigments | ontosight.ai | |
| Rubber processing accelerators | atamanchemicals.comfuturemarketinsights.com | |
| Polymerization inhibitors/catalysts | atamanchemicals.com | |
| Surfactants | atamanchemicals.comfuturemarketinsights.com |
Patent Literature Review for Synthetic Methods and Chemical Utility
A review of patent literature reveals the utility of this compound and structurally related compounds, primarily as intermediates in the synthesis of pharmacologically active agents.
One patented method describes the asymmetric synthesis of aryl ethylamines. This process involves reacting a ketone (like 3-isopropoxyacetophenone) with a chiral amine under hydrogen pressure in the presence of catalysts like Raney nickel. The resulting intermediate is then debenzylated using a palladium on carbon (Pd/C) catalyst to produce the final chiral amine with high optical purity. This underscores the value of these compounds as chiral building blocks.
Patents also cover the use of related structures in the development of selective receptor modulators. For instance, a patent for selective sphingosine (B13886) 1-phosphate receptor modulators describes the synthesis of complex heterocyclic compounds where chiral amine moieties are integral to the final structure. google.com.pg These patents often detail multi-step syntheses where the amine serves as a key nucleophile or a foundational piece of the target molecule.
Another patent discloses the synthesis of amides derived from related propionic acids, such as 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionyl chloride, by reacting them with various amines. researchgate.net While not directly involving this compound as a reactant, this demonstrates the common strategy of using the isopropoxyphenyl moiety in building larger molecules with potential biological activity. Furthermore, patents for taste-modifying compounds describe the synthesis of various amides, highlighting the broad utility of amine building blocks in creating functionally diverse molecules. epo.org
The patent literature consistently points to the role of substituted phenethylamines as crucial intermediates for creating complex, often chiral, molecules intended for pharmaceutical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
